molecular formula C22H21N3O3S B1676636 4-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide CAS No. 71203-35-5

4-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide

Cat. No. B1676636
CAS RN: 71203-35-5
M. Wt: 407.5 g/mol
InChI Key: QBNZBMVRFYREHK-UHFFFAOYSA-N
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Description

4-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide is a sulfonamide . It is a molecular entity focused on ‘small’ chemical compounds . The compound has a formula of C22H21N3O3S . Its average mass is 407.487 and its mono-isotopic mass is 407.13036 .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C22H21N3O3S/c1-28-19-11-7-17(8-12-19)22-15-21(16-5-3-2-4-6-16)24-25(22)18-9-13-20(14-10-18)29(23,26)27/h2-14,22H,15H2,1H3,(H2,23,26,27) . The SMILES string is COC1=CC=C(C=C1)C2CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4 .


Physical And Chemical Properties Analysis

The compound has a net charge of 0 . Its average mass is 407.487 and its mono-isotopic mass is 407.13036 .

Scientific Research Applications

Photodynamic Therapy in Cancer Treatment

The use of benzenesulfonamide derivatives, including compounds similar to 4-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide, has been explored in photodynamic therapy for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) describes the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivative groups. These compounds demonstrated promising properties as photosensitizers in photodynamic therapy, owing to their good fluorescence, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, which are important for Type II mechanisms in cancer treatment Pişkin, Canpolat, & Öztürk, 2020.

Cytotoxicity and Tumor-Specificity

The synthesis and bioactivity studies of new benzenesulfonamide derivatives, including those structurally related to the compound , have been conducted with a focus on their cytotoxicity and tumor-specificity. Gul et al. (2016) synthesized a series of such compounds, which were tested for their potential as carbonic anhydrase inhibitors and for cytotoxic activities. Some derivatives exhibited interesting cytotoxic activities, highlighting their potential for further anti-tumor activity studies Gul et al., 2016.

Antimicrobial and Anti-inflammatory Properties

Additional research has focused on the antimicrobial and anti-inflammatory properties of benzenesulfonamide derivatives. Sarvaiya, Gulati, and Patel (2019) synthesized compounds with similar structures and evaluated them for antimicrobial activity against various bacteria and fungi Sarvaiya, Gulati, & Patel, 2019. Furthermore, Mustafa et al. (2016) explored the synthesis of novel benzenesulfonamides with anti-inflammatory properties, comparing their efficacy to the reference drug celecoxib Mustafa et al., 2016.

properties

IUPAC Name

4-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-28-19-11-7-17(8-12-19)22-15-21(16-5-3-2-4-6-16)24-25(22)18-9-13-20(14-10-18)29(23,26)27/h2-14,22H,15H2,1H3,(H2,23,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNZBMVRFYREHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide
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4-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide
Reactant of Route 6
4-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide

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